(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide
Description
This compound features a conjugated enamide backbone linked to a pyrazoloimidazol heterocycle and a thiophene moiety. The pyrazoloimidazol group contributes to hydrogen-bonding interactions, while the thiophene ring introduces electronic diversity. Though direct crystallographic data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo-thiazole hybrids) have been characterized using SHELX programs and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-13(4-3-12-2-1-11-20-12)15-7-8-17-9-10-18-14(17)5-6-16-18/h1-6,9-11H,7-8H2,(H,15,19)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMOXZWLNMAKLT-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]imidazole derivatives and thiophene-based compounds. The key steps may involve:
Formation of the pyrazolo[1,5-a]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides.
Formation of the propenamide chain: This can be achieved through condensation reactions involving thiophene derivatives and acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]imidazoles, including this compound, show promise as anticancer agents. They may inhibit specific cancer cell lines by targeting key regulatory pathways involved in cell proliferation and survival .
- Antimicrobial Properties : Research suggests that compounds containing thiophene and pyrazole moieties can exhibit significant antimicrobial activity against various bacterial strains. The structural features of this compound may enhance its efficacy against resistant strains .
- CYP Enzyme Inhibition : A related study demonstrated that similar compounds could inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it a relevant area for pharmacokinetic studies .
Therapeutic Potential
The therapeutic potential of this compound is being actively explored in various fields:
- Cancer Therapy : Its ability to inhibit specific molecular targets involved in cancer progression positions it as a candidate for anticancer drug development. Preclinical studies are necessary to evaluate its efficacy and safety profile in vivo.
- Infectious Diseases : Given its antimicrobial properties, there is potential for developing it as a treatment option against bacterial infections, particularly those caused by resistant strains.
Case Studies
Several case studies highlight the applications of similar compounds in clinical and preclinical settings:
- Pyrazolo[1,5-a]imidazoles in Cancer Treatment : A recent study reported on a series of pyrazolo[1,5-a]imidazole derivatives that demonstrated selective cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications enhanced antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism of action of (2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]imidazole moiety may interact with specific binding sites, while the thiophene ring may contribute to the compound’s overall stability and reactivity. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table compares key structural attributes:
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
Spectral Data and Validation
Infrared Spectroscopy :
NMR Spectroscopy :
Mass Spectrometry :
Structural Validation :
- Analogous compounds were refined using SHELXL , with hydrogen-bonding parameters validated via PLATON .
Biological Activity
The compound (2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide is a novel derivative belonging to the class of pyrazolo[1,5-a]imidazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]imidazole core, which is known for its role in various pharmacological activities. The synthesis typically involves multi-step reactions that allow for the introduction of functional groups that enhance biological activity.
Anticancer Activity
Research indicates that compounds with a pyrazolo[1,5-a]imidazole scaffold exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various kinases involved in cancer progression. A study demonstrated that pyrazolo[1,5-a]pyrimidines can act as effective inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cancer cell survival and proliferation. The compound's structural modifications enhance its potency against different cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives has been highlighted in multiple studies. For example, certain derivatives demonstrated IC50 values below 50 µM in inhibiting inflammatory pathways such as NF-κB and AP-1 activation . This suggests that this compound could be effective in treating inflammatory diseases.
Antimicrobial Activity
Compounds with similar structures have also shown promise as antimicrobial agents. The presence of the thiophene moiety may contribute to enhanced activity against bacterial strains. In vitro studies have reported broad-spectrum antibacterial effects for related compounds .
Antiviral Effects
Recent research has indicated that pyrazolo[1,5-a]imidazole compounds can exhibit antiviral properties against various viruses, including those responsible for respiratory infections. The mechanism often involves inhibition of viral replication through interference with viral enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in signaling pathways related to cancer and inflammation.
- Receptor Modulation : They may act as antagonists or agonists at specific receptors, thereby modulating cellular responses.
- Gene Expression Regulation : Some derivatives influence gene expression related to cell survival and proliferation.
Case Studies
Q & A
Q. What statistical approaches are recommended for reconciling discrepancies in biological activity across studies?
- Methodology :
- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line heterogeneity, assay conditions) .
- Use meta-analysis frameworks to aggregate data from independent studies and assess effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
